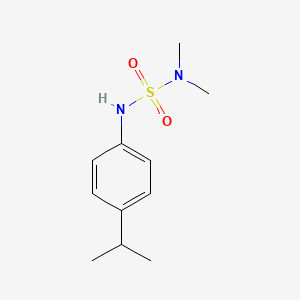
3,4-dimethylphenyl 4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves hydrothermal conditions or palladium-catalyzed reactions. For example, novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks were synthesized under hydrothermal conditions, showcasing a method that could potentially be adapted for synthesizing compounds with similar structural motifs (Shi et al., 2015).
Molecular Structure Analysis
Studies on related compounds, such as methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate, have been conducted using X-ray diffraction, revealing crystalline structures that provide insights into the possible molecular configurations of "3,4-dimethylphenyl 4-methylbenzoate" (Chan et al., 1977).
Chemical Reactions and Properties
Research on dimethyl carbonate's reactions presents a context for understanding the chemoselectivity and potential reactions of similar methylbenzoate compounds. Highly chemoselective methylation and esterification reactions highlight the chemical behavior and reactivity of these compounds (Selva & Tundo, 2006).
Physical Properties Analysis
The physical properties of compounds structurally related to "3,4-dimethylphenyl 4-methylbenzoate" have been studied, with emphasis on crystallinity, molecular interactions, and solid-state frameworks. These studies offer valuable insights into understanding the physical characteristics of the compound (Ebersbach et al., 2022).
Chemical Properties Analysis
Investigations into the chemical properties of similar compounds, such as their reactivity, coordination capability, and interaction with metals, can provide indirect insights into "3,4-dimethylphenyl 4-methylbenzoate". Studies on coordination polymers and their hydrogen bond-mediated networks are particularly relevant (Varughese & Pedireddi, 2005).
Aplicaciones Científicas De Investigación
Agricultural Applications : One study discusses the use of similar compounds in agriculture, particularly for the control of fungal diseases. The research focuses on the development of solid lipid nanoparticles and polymeric nanocapsules as carrier systems for fungicides. These systems offer advantages like altered release profiles, reduced environmental and human toxicity, and improved efficiency in targeting the site of action (Campos et al., 2015).
Luminescence Sensing : Another study involving a structurally similar compound reports the synthesis of lanthanide metal-organic frameworks for luminescence sensing of benzaldehyde and its derivatives. These frameworks, due to their selective sensitivity, have potential as fluorescence sensors for these chemicals (Shi et al., 2015).
Catalytic Applications : Research into the hydrodesulfurization of alkyldibenzothiophenes over a NiMo/Al2O3 catalyst is relevant, as it studies the transformation mechanisms of similar compounds. This research is crucial for understanding and improving industrial processes related to fuel purification (Meille et al., 1997).
Organometallic Chemistry : A study on the preparation of a functionalized ionic liquid and its coordination capability with transition-metal centers reveals applications in the field of organometallic chemistry. The research provides insights into the development of new materials and catalysts (Ruiz et al., 2015).
Environmental Science : Research on the oxidation kinetics of dibenzothiophenes using different catalysts contributes to environmental science, particularly in understanding and improving the processes for removing harmful compounds from fuels (Safa & Ma, 2016).
Pharmaceutical Research : A study in medicinal chemistry examines the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, indicating potential applications in drug discovery and cancer research (Deady et al., 2003).
Propiedades
IUPAC Name |
(3,4-dimethylphenyl) 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-4-7-14(8-5-11)16(17)18-15-9-6-12(2)13(3)10-15/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCUVGGUMCUOGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylbenzoic acid, 3,4-dimethylphenyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-N-[1-methyl-2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5505492.png)
![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[(propylthio)acetyl]-3-pyrrolidinyl}acetamide](/img/structure/B5505494.png)

![N-cyclohexyl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5505506.png)
![3-amino-2-methyl-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5505514.png)
![3-(2-ethylbutyl)-8-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5505528.png)
![1-propyl-N-[2-(2-thienylmethoxy)benzyl]-1H-tetrazol-5-amine](/img/structure/B5505531.png)
![2-methyl-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5505536.png)
![(1R*,5R*)-N,N-dimethyl-6-[(1-methyl-1H-imidazol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5505543.png)

![isopropyl [(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B5505558.png)

![3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5505579.png)
